molecular formula C21H26N2O4S B14998954 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14998954
M. Wt: 402.5 g/mol
InChI Key: WEPFMZCABZKXQH-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the cyclization of a precursor compound under acidic conditions. For instance, the cyclization of a starting compound with a strong inorganic acid, such as polyphosphoric acid or phosphorus oxychloride, can yield the desired tetrahydroisoquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2C and GluN2D subunits . This modulation enhances receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific structural features and its ability to selectively modulate NMDA receptors. This selectivity makes it a valuable tool in neuroscience research and potential therapeutic applications.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C21H26N2O4S/c1-22-21(28)23-10-9-14-11-19(25-3)20(26-4)12-15(14)16(23)13-27-18-8-6-5-7-17(18)24-2/h5-8,11-12,16H,9-10,13H2,1-4H3,(H,22,28)

InChI Key

WEPFMZCABZKXQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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